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molecular formula C32H54O2 B8591104 1,2-Bis-dodecyloxy-4-ethynyl-benzene

1,2-Bis-dodecyloxy-4-ethynyl-benzene

Cat. No. B8591104
M. Wt: 470.8 g/mol
InChI Key: KLUBFTVPZWIENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842830B2

Procedure details

4-(2,2-Dibromo-vinyl)-1,2-bis-dodecyloxy-benzene (JYC-II-003-A) (9.0 g, 14.3 mmol) in 150 mL of dry THF was cooled down to −78° C. under Ar atmosphere. nBuLi (11.4 mL of 2.5 M solution in hexanes, 28.5 mmol) was added dropwise to the mixture and the resulting mixture was stirred at −78° C. for 1 h. The reaction mixture was allowed to warm up to room temperature and stirred at room temperature for additional 2 h. The reaction was quenched with a saturated NH4Cl aqueous solution and extracted with diethyl ether. The organic layer was dried over anhydrous MgSO4. The solvent was removed under reduced pressure. (The reaction did not go to completion and the product has very similar Rf value to that of the starting material.) The crude mixture was re-dissolved in dry THF and nBuLi (11.4 mL of 2.5 M solution in hexanes, 28.5 mmol) was added dropwise to the mixture. The mixture was stirred at room temperature for 2 h. The workup procedure was repeated. The product was further purified by column chromatography (silica gel, hexanes, then hexanes:dichloromethane=50:1 (v/v)) to give a white solid (4.38 g, 65.2%). 1H NMR (300 MHz, CDCl3, δ): 7.04 (dd, J=8.2 Hz, J=1.9 Hz, 1H), 6.97 (d, J=1.9 Hz, 1H), 6.77 (d, J=8.2 Hz, 1H), 3.97 (t, J=6.6 Hz, 2H), 3.95 (t, J=6.6 Hz, 2H), 2.96 (s, 1H), 1.74-1.84 (m, 4H), 1.20-1.50 (m, 36H), 0.87 (t, J=6.6 Hz, 6H). 13C{1H} NMR (75 MHz, CDCl3, δ): 149.87, 148.45, 125.36, 116.91, 113.93, 112.91, 83.92, 75.39, 69.18, 69.05, 32.00, 29.78, 29.73, 29.70, 29.48, 29.45, 29.22, 26.08, 22.78, 14.22. HRMS-EI (m/z): [M]+ calcd for C32H54O2, 470.4124; found, 470.4113. Anal. Calcd for C32H54O2,: C, 81.64; H, 11.56. Found: C, 81.36; H, 11.70.
Name
4-(2,2-Dibromo-vinyl)-1,2-bis-dodecyloxy-benzene
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.4 mL
Type
reactant
Reaction Step Three
Name
Yield
65.2%

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[C:6]([O:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH:5]=1.[Li]CCCC>C1COCC1>[CH2:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]#[CH:2])=[CH:5][C:6]=1[O:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
4-(2,2-Dibromo-vinyl)-1,2-bis-dodecyloxy-benzene
Quantity
9 g
Type
reactant
Smiles
BrC(=CC1=CC(=C(C=C1)OCCCCCCCCCCCC)OCCCCCCCCCCCC)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
11.4 mL
Type
reactant
Smiles
[Li]CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a saturated NH4Cl aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
) The crude mixture was re-dissolved in dry THF
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was further purified by column chromatography (silica gel, hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)OC1=C(C=C(C=C1)C#C)OCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 65.2%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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